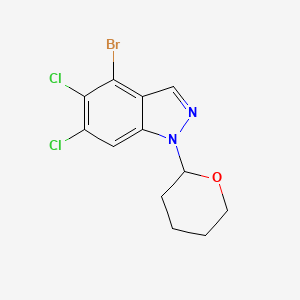
4-Bromo-5,6-dichloro-1-tetrahydropyran-2-YL-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole: is a complex organic compound characterized by its bromo, chloro, and tetrahydropyran groups attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole typically involves multiple steps, starting with the preparation of the indazole core. The bromo and chloro groups are introduced through halogenation reactions, while the tetrahydropyran group is added via a glycosylation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo and chloro groups to their corresponding oxo derivatives.
Reduction: Reduction of the halogenated groups to form less substituted analogs.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole-3-oxide.
Reduction: Production of this compound-2-yl hydride.
Substitution: Generation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological potential of indazole derivatives, including 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole, is significant. These compounds have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities, making them valuable in drug discovery and development.
Medicine: In the medical field, this compound is explored for its therapeutic properties. Its derivatives may be developed into drugs targeting various diseases, such as cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure makes it a key building block for various industrial applications.
Mechanism of Action
The mechanism by which 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and derivative being studied.
Comparison with Similar Compounds
4-Bromo-5,6-dichloro-1-methyl-indazole
4-Bromo-5,6-dichloro-1-ethyl-indazole
4-Bromo-5,6-dichloro-1-propyl-indazole
Uniqueness: 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole stands out due to its tetrahydropyran group, which imparts unique chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H11BrCl2N2O |
|---|---|
Molecular Weight |
350.04 g/mol |
IUPAC Name |
4-bromo-5,6-dichloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrCl2N2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
InChI Key |
VEALYQKEYDWFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


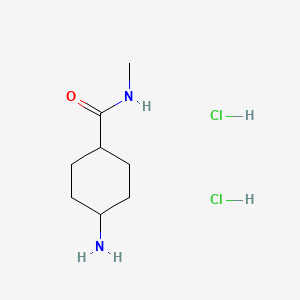
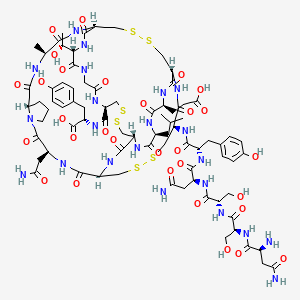
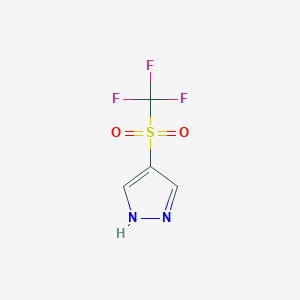
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
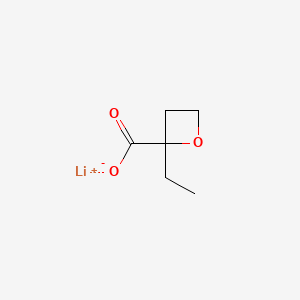
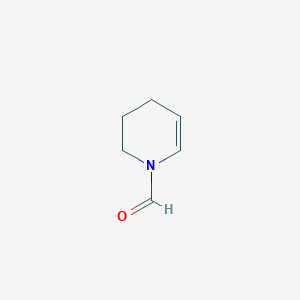
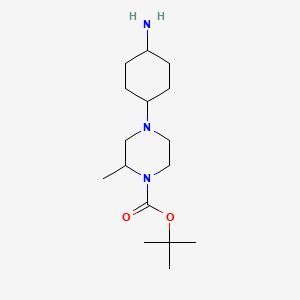
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
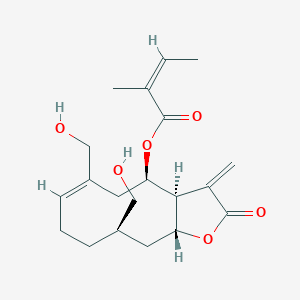
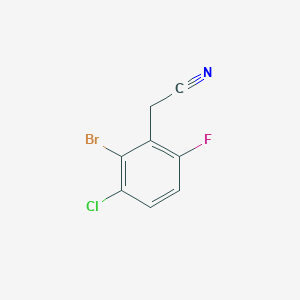
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)

![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
